molecular formula C9H14N2O3 B8341488 N-(6-cyanohexanoyl)-glycine

N-(6-cyanohexanoyl)-glycine

Cat. No.: B8341488
M. Wt: 198.22 g/mol
InChI Key: GWRLVNZCMYLYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Cyanohexanoyl)-glycine is an N-acylated glycine derivative characterized by a cyanohexanoyl side chain attached to the glycine backbone.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-(6-cyanohexanoylamino)acetic acid

InChI

InChI=1S/C9H14N2O3/c10-6-4-2-1-3-5-8(12)11-7-9(13)14/h1-5,7H2,(H,11,12)(H,13,14)

InChI Key

GWRLVNZCMYLYSS-UHFFFAOYSA-N

Canonical SMILES

C(CCC#N)CCC(=O)NCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Group Analysis

The biological and physicochemical properties of N-acylated glycine derivatives are heavily influenced by their substituent groups. Below is a comparison of key analogs:

Compound Name Substituent Group Key Features Biological Activity (If Reported) Reference ID
N-(6-Cyanohexanoyl)-glycine 6-cyanohexanoyl - Polar cyano group enhances hydrophilicity.
- Hexanoyl chain may improve membrane permeability.
Not explicitly reported in evidence. N/A
N-(Benzyloxycarbonyl)-glycine Benzyloxycarbonyl (Z-group) - Bulky aromatic group increases lipophilicity.
- Anticonvulsant activity in MES tests.
ED₅₀ = 4.8–11.6 mg/kg (subcutaneous) .
N-(3-Hydroxy-6-chloroquinolinyl)-glycine Chloroquinolinyl-carbonyl - Aromatic heterocycle with Cl and OH groups.
- Potential antimicrobial or receptor-binding roles.
Structural data only; activity not detailed .
N-(Chromenyl-acetyl)-glycine Chromenyl-acetyl - Chromene ring (oxygen-containing heterocycle).
- Possible antioxidant or anti-inflammatory roles.
Molecular formula and mass provided .
N-(Methoxyethyl)-glycine (Peptoid) Methoxyethyl - Ether-linked side chain improves solubility.
- Used in peptoid-peptide macrocycles for cancer therapy.
Inhibits β-catenin/TCF interaction .

Physicochemical Properties

  • Hydrophobicity: The cyanohexanoyl group in this compound likely increases hydrophobicity compared to unmodified glycine but less than aromatic substituents (e.g., benzyloxycarbonyl). This balance may optimize blood-brain barrier penetration for neurological applications.

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